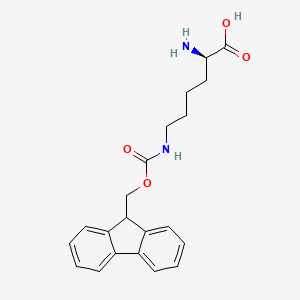H-D-Lys(Fmoc)-OH
CAS No.: 212140-39-1
Cat. No.: VC6309529
Molecular Formula: C21H24N2O4
Molecular Weight: 368.433
* For research use only. Not for human or veterinary use.

| CAS No. | 212140-39-1 |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.433 |
| IUPAC Name | (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
| Standard InChI | InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 |
| Standard InChI Key | RAQBUPMYCNRBCQ-LJQANCHMSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N |
Chemical Identity and Structural Characteristics
Molecular Architecture
H-D-Lys(Fmoc)-OH belongs to the class of Fmoc-protected amino acids, characterized by a chiral center at the α-carbon (R-configuration) and an Fmoc group on the ε-amino group of lysine (Figure 1). The Fmoc moiety () provides steric bulk and UV activity, facilitating monitoring during chromatography . The compound’s IUPAC name, (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, reflects its branched alkyl chain and orthogonal protecting group strategy .
Table 1: Key Molecular Properties
Synthesis and Deprotection Strategies
Preparation of H-D-Lys(Fmoc)-OH
The synthesis involves selective ε-amino protection of D-lysine using Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions. The α-amino group remains free for subsequent coupling reactions in SPPS. A modified protocol from Fmoc-Lys(Mtt)-OH synthesis applies:
-
Lysine Protection: D-lysine reacts with Fmoc-Cl in a /dioxane system at 0–4°C for 4 hours, yielding Nε-Fmoc-D-lysine.
-
Purification: Crude product is isolated via precipitation and recrystallized from ethanol/water .
Side-Chain Deprotection
The Fmoc group on H-D-Lys(Fmoc)-OH is removed under mild acidic conditions (1% trifluoroacetic acid (TFA) in dichloromethane) , preserving acid-labile resin linkages (e.g., Wang resin) . This orthogonal deprotection enables sequential peptide elongation without disturbing tert-butyl or benzyl ester protections .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
H-D-Lys(Fmoc)-OH is integral to synthesizing lysine-containing peptides. Its D-configuration avoids racemization during coupling, critical for bioactive peptides requiring chiral fidelity. For example, in insulin analog synthesis, Fmoc-Lys(Pac)-OH (a related derivative) enabled site-specific modifications at lysine residues , a strategy transferable to H-D-Lys(Fmoc)-OH for designing enantiomeric peptides.
Table 2: Fmoc-Lysine Derivatives and Their Applications
H-D-Lys(Fmoc)-OH’s advantage lies in its compatibility with base-labile resins and minimal side reactions during iterative Fmoc removal. Unlike Boc-protected analogs requiring strong acids , its mild deprotection suits TFA-labile scaffolds .
Future Directions and Research Opportunities
Recent advances in enzymatic deprotection (e.g., Pac group removal by penicillin G acylase ) suggest potential for engineering H-D-Lys(Fmoc)-OH with biocatalytically cleavable groups. Additionally, its use in template-assembled synthetic proteins warrants exploration for nanotechnology applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume